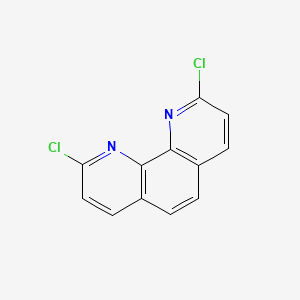

2,9-Dichloro-1,10-phenanthroline

Übersicht

Beschreibung

2,9-Dichloro-1,10-phenanthroline is an organic compound with the molecular formula C₁₂H₆Cl₂N₂. It is a derivative of 1,10-phenanthroline, where two chlorine atoms are substituted at the 2 and 9 positions. This compound is known for its planar structure and delocalized π-electrons in the aromatic fused-ring system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,9-Dichloro-1,10-phenanthroline can be synthesized through the chlorination of N,N′-annelated phenanthrolinediones. One such method involves the chlorination of 3,6,7,9-tetrahydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-3,9-dione . The reaction typically requires specific conditions to ensure the simultaneous introduction of two chlorine substituents to the non-substituted 1,10-phenanthroline.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally involves similar chlorination reactions under controlled conditions to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Dichloro-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Coordination Reactions: It can form complexes with metals, which are useful in catalysis and other applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Metal Salts: For coordination reactions.

Nucleophiles: For substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination with metal salts can lead to the formation of metal-phenanthroline complexes .

Wissenschaftliche Forschungsanwendungen

2,9-Dichloro-1,10-phenanthroline has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Employed in studies involving DNA interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism by which 2,9-Dichloro-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:

Enzyme Inhibition: By binding to metal ions in the active sites of enzymes, it can inhibit their activity.

DNA Interactions: It can intercalate with DNA, affecting its structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,10-Phenanthroline: The parent compound without chlorine substitutions.

4,7-Dichloro-1,10-phenanthroline: Another derivative with chlorine atoms at different positions.

2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of chlorine.

Uniqueness

2,9-Dichloro-1,10-phenanthroline is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. The presence of chlorine atoms enhances its ability to form stable complexes with metals, making it particularly useful in catalysis and other applications .

Biologische Aktivität

2,9-Dichloro-1,10-phenanthroline is a derivative of the phenanthroline family, known for its diverse biological activities, particularly in the fields of cancer research and DNA interactions. This compound has garnered attention due to its potential as an antitumor agent and its ability to interact selectively with DNA structures. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves chlorination reactions on phenanthroline derivatives. Various methods have been reported for its preparation, including nucleophilic substitution reactions and oxidation processes. The compound is often used as a precursor for synthesizing other biologically active phenanthroline derivatives.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its effectiveness against different tumor cells:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| PC-3 | 18 | Selective for prostate cancer cells |

| DU145 | 30 | Moderate cytotoxicity |

| HeLa | 40 | Apoptotic effects observed |

| MCF-7 | 50 | Comparable to known antitumor agents |

| HT29 | 60 | Lower cytotoxicity in normal cells |

| HFF-1 | >80 | Indicates selectivity towards tumor cells |

| RWPE-1 | >80 | Healthy prostate cell line |

The compound's cytotoxic effects were evaluated using cell cycle analysis and Annexin V/PI assays, which indicated that it induces apoptosis in cancer cells while exhibiting lower toxicity in non-tumor cell lines .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with DNA. It has been shown to selectively bind to G-quadruplex structures found in telomeric DNA. This binding disrupts normal DNA function and promotes apoptosis in cancer cells. Studies utilizing FRET-based melting assays and circular dichroism have confirmed the compound's ability to stabilize G-quadruplex DNA over double-stranded DNA .

Antitumor Activity

One notable study investigated the effects of this compound on prostate cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through a caspase-dependent pathway. This study highlighted the potential of this compound as a lead structure for developing new anticancer therapeutics .

Interaction with Metal Complexes

Another area of research explored the formation of metal complexes with this compound. For instance, metalation with iron led to enhanced catalytic activity for oxygen reduction reactions (ORR), suggesting applications beyond anticancer activity. The resulting iron complexes demonstrated improved selectivity and efficiency compared to traditional catalysts .

Eigenschaften

IUPAC Name |

2,9-dichloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGIDURJINUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326671 | |

| Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29176-55-4 | |

| Record name | 2,9-Dichloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29176-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2,9-Dichloro-1,10-phenanthroline?

A1: Two main synthetic routes exist. The conventional method involves a six-step process starting from 1,10-phenanthroline, resulting in a 44% yield of this compound [, ]. An alternative three-step synthesis utilizes 1,10-phenanthroline-N,N'-dioxide as a starting material [, ]. Researchers have also explored using N,N′-annelated phenanthrolinediones as precursors for a more efficient synthesis [, ].

Q2: What makes this compound a valuable precursor in organic synthesis?

A2: The two chlorine atoms in the 2,9-positions of this compound make it highly reactive. This allows for easy functionalization via nucleophilic substitution reactions, enabling the synthesis of diverse 1,10-phenanthroline derivatives. For instance, it can be used to create 2,9-diamino, 2,9-dialkoxy, and 2,9-diacetyl analogues [, , ].

Q3: How does the structure of this compound influence its reactivity?

A3: this compound exhibits a nearly planar structure with a slight deviation of the carbon atoms []. The C-N and C-C bond distances within the molecule suggest a delocalized π-electron system across the fused rings, contributing to its reactivity in substitution reactions.

Q4: Can this compound be used to synthesize macrocyclic compounds?

A4: Yes, this compound acts as a building block for macrocycles. Reacting it with 2-hydroxyethylhydrazine forms 2,9-di(N-2′-hydroxyethylhydrazino)-1,10-phenanthroline, which can further undergo template condensation with 2,6-diacetylpyridine to yield a macrocyclic complex []. Additionally, condensation with 2,9-diamino-1,10-phenanthroline produces a novel macrocyclic ligand in excellent yield [].

Q5: What is the significance of this compound in coordination chemistry?

A5: this compound is a valuable precursor for synthesizing various multidentate ligands. For example, it can be used to create a tetradentate ligand, 2,9-di-(2′-pyridyl)-1,10-phenanthroline, through a Stille coupling reaction with 2-(tri-n-butylstannyl)pyridine []. This tetradentate ligand readily forms complexes with Ru(II), showcasing its versatility in coordination chemistry.

Q6: How does this compound contribute to the synthesis of chiral concave 1,10-phenanthrolines?

A6: this compound plays a crucial role in synthesizing chiral concave 1,10-phenanthrolines []. These concave molecules are generated by attaching alkenyloxy-substituted aryl bridgeheads to this compound through Suzuki coupling or nucleophilic aromatic substitution, followed by ring-closing metathesis []. These chiral concave 1,10-phenanthrolines have shown promising results as ligands in copper(I)-catalyzed diastereoselective cyclopropanation reactions.

Q7: Are there alternative synthetic approaches to aryl-substituted 1,10-phenanthrolines?

A7: Yes, Suzuki coupling reactions utilizing this compound and substituted areneboronic acids provide a facile route to diverse mono- or diaryl-substituted 1,10-phenanthrolines []. This method allows for the efficient introduction of various substituents onto the 1,10-phenanthroline scaffold, expanding its potential applications.

Q8: How does this compound contribute to the development of fluorescent materials?

A8: this compound serves as a starting material for synthesizing aza[7]helicenes with high fluorescence quantum yields []. These helicenes, featuring a unique 6-5-6-6-6-5-6 skeleton, are synthesized through a two-step process involving double amination with aniline derivatives followed by an intramolecular double-NH/CH coupling mediated by a hypervalent iodine reagent.

Q9: Can this compound be used in analytical chemistry?

A9: Yes, incorporating this compound into carbon paste electrodes enhances the detection of silver ions []. This modification enables the electrode to chemically bind silver ions, leading to a significantly improved voltammetric response compared to unmodified electrodes.

Q10: What are the applications of this compound derivatives in material science?

A10: Derivatives like 2,2';9',2''-Ter[1,10]phenanthroline, synthesized from this compound, exhibit unique properties []. For instance, this ligand acts as a hexadentate with K+ and forms a trinuclear, helical complex with Cu(I), showcasing its potential in supramolecular chemistry and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.